molecular formula C10H18O5 B1442507 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate CAS No. 21398-92-5

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

Cat. No.: B1442507
CAS No.: 21398-92-5
M. Wt: 218.25 g/mol
InChI Key: GVLURZHLOJMFIB-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is an organic compound with a complex structure It is a derivative of propanedioate, featuring ethyl, methoxymethyl, and methyl substituents

Scientific Research Applications

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester bonds.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate typically involves the esterification of malonic acid derivatives. One common method includes the reaction of diethyl malonate with methoxymethyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate involves its reactivity as an ester. It can participate in esterification and transesterification reactions, where it acts as a substrate for enzymes or chemical catalysts. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity.

    Methyl methoxymethyl malonate: Another derivative with different substituents.

    Ethyl acetoacetate: A related compound with a keto group.

Uniqueness

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is unique due to its specific combination of substituents, which can influence its reactivity and applications. The presence of both ethyl and methoxymethyl groups provides distinct chemical properties compared to simpler esters.

Properties

IUPAC Name

diethyl 2-(methoxymethyl)-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-14-8(11)10(3,7-13-4)9(12)15-6-2/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLURZHLOJMFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(COC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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